1-Methoxy-3-methyl-5-nitrobenzene
Overview
Description
1-Methoxy-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzene, where a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methyl-5-nitrobenzene can be synthesized through the nitration of 1-methoxy-3-methylbenzene (m-cresol methyl ether). The nitration process typically involves the use of a nitrating mixture, such as concentrated sulfuric acid and nitric acid, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating and meta-directing group, influencing the position of incoming electrophiles.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 1-Methoxy-3-methyl-5-aminobenzene.
Oxidation: 1-Methoxy-3-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Methoxy-3-methyl-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methoxy-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The nitro group, being an electron-withdrawing group, deactivates the aromatic ring and directs electrophiles to the meta position relative to itself.
Comparison with Similar Compounds
1-Methoxy-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Methoxy-4-nitrobenzene: This compound has the nitro group at the para position relative to the methoxy group, leading to different reactivity and directing effects in electrophilic aromatic substitution reactions.
1-Methoxy-2-nitrobenzene: With the nitro group at the ortho position, this compound exhibits distinct steric and electronic effects compared to the meta-substituted this compound.
1-Methyl-3-nitrobenzene: Lacking the methoxy group, this compound has different electronic properties and reactivity patterns.
Properties
IUPAC Name |
1-methoxy-3-methyl-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEDJWWAGSGOCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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